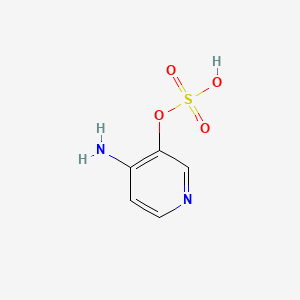

Sulfate de 4-amino-3-hydroxypyridine

Vue d'ensemble

Description

4-Amino-3-hydroxypyridine Sulfate is an organic compound with the molecular formula C5H6N2O4S and a molecular weight of 190.18 g/mol . It is a pyridine derivative, which means it contains a nitrogen atom in its aromatic ring structure. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Applications De Recherche Scientifique

4-Amino-3-hydroxypyridine Sulfate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 4-Amino-3-hydroxypyridine Sulfate is the acetylcholine receptors on cells . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many functions, including muscle contraction and heart rate regulation.

Mode of Action

4-Amino-3-hydroxypyridine Sulfate is metabolized by carbamic acid to form an active metabolite . This metabolite binds to acetylcholine receptors on cells . This binding results in increased levels of acetylcholine, which can lead to muscle contraction .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. The increased levels of acetylcholine resulting from the action of 4-Amino-3-hydroxypyridine Sulfate can lead to enhanced muscle contraction .

Pharmacokinetics

The pharmacokinetic profile of 4-Amino-3-hydroxypyridine Sulfate is clear and dose-proportional . The compound is metabolized by carbamic acid to form an active metabolite . It also has functional groups that make it soluble in water and able to cross the blood–brain barrier .

Result of Action

The binding of the active metabolite of 4-Amino-3-hydroxypyridine Sulfate to acetylcholine receptors leads to increased levels of acetylcholine . This can result in muscle contraction . In cell culture experiments, 4-amino-3-hydroxypyridine inhibited the growth of rat striatal neurons .

Action Environment

The action, efficacy, and stability of 4-Amino-3-hydroxypyridine Sulfate can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . More research is needed to fully understand how other environmental factors may influence the action of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Amino-3-hydroxypyridine Sulfate can be synthesized through several methods. One common method involves the pyridinization of bio-based furfural in water over a Raney Fe catalyst. This method is environmentally friendly and yields 3-hydroxypyridine at 120°C with ammonia as the nitrogen source . Another method involves the hydrolysis of chloropyridine, which is a traditional industrial process .

Industrial Production Methods

In industrial settings, the synthesis of pyridine derivatives like 4-Amino-3-hydroxypyridine Sulfate often involves the Chichibabin process. This process uses high temperatures (350–550°C) and petroleum-based starting materials such as acetaldehyde and formaldehyde . newer methods focus on using renewable biomass derivatives to reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-hydroxypyridine Sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-hydroxypyridine: Similar structure but different position of the amino group.

3-Hydroxy-4-aminopyridine: Similar structure but different position of the hydroxyl group

Uniqueness

4-Amino-3-hydroxypyridine Sulfate is unique due to its specific arrangement of functional groups, which gives it distinct chemical and biological properties. Its sulfate group enhances its solubility in water, making it more versatile for various applications .

Activité Biologique

4-Amino-3-hydroxypyridine sulfate (CAS No. 100130-15-2) is a heterocyclic compound with potential biological activities, particularly in neuropharmacology and as a modulator of neurotransmitter systems. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₆N₂O₄S

- Molecular Weight : 190.18 g/mol

- Solubility : Highly soluble in water, indicating good bioavailability for biological applications.

4-Amino-3-hydroxypyridine sulfate primarily interacts with acetylcholine receptors , influencing cholinergic pathways. The compound is metabolized to an active form that increases acetylcholine levels, leading to enhanced muscle contraction and improved neurotransmission .

Key Biochemical Pathways

- Acetylcholine Receptor Interaction : Binding to these receptors enhances synaptic transmission.

- Neurotransmitter Modulation : The compound's action on potassium channels can improve nerve conduction, making it a candidate for treating neurological disorders like multiple sclerosis .

Neuropharmacological Effects

Research indicates that 4-amino-3-hydroxypyridine sulfate exhibits significant neuropharmacological effects, particularly in enhancing neurotransmission through potassium channel modulation. This property suggests its potential use in treating conditions such as:

- Multiple Sclerosis

- Spinal Cord Injuries

- Muscle Spasticity

Case Studies and Research Findings

- Study on Dalfampridine Metabolism :

-

Ion Channel Interaction Studies :

- Investigations into the interaction of 4-amino-3-hydroxypyridine sulfate with ion channels revealed its potential to enhance the function of certain potassium channels, which may lead to improved treatments for nerve damage and spasticity.

Data Table: Comparison of Similar Compounds

| Compound Name | Chemical Formula | Similarity Score |

|---|---|---|

| 4-Aminopyridine | C₅H₆N₂ | 0.92 |

| 2-Aminopyridine | C₅H₆N₂ | 0.79 |

| 3-Hydroxypyridine | C₅H₅NO | 0.75 |

| 4-Hydroxyquinoline | C₉H₇NO | 0.77 |

| 2-Hydroxypyridine | C₅H₅NO | 0.80 |

This table illustrates the structural similarities between 4-amino-3-hydroxypyridine sulfate and other pyridine derivatives, highlighting its unique combination of functional groups that enhance its biological activity.

Propriétés

IUPAC Name |

(4-aminopyridin-3-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGMFPQJLJNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100130-15-2 | |

| Record name | (4-Amino-3-pyridyl) hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.